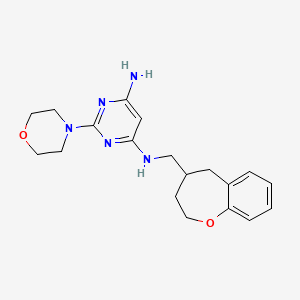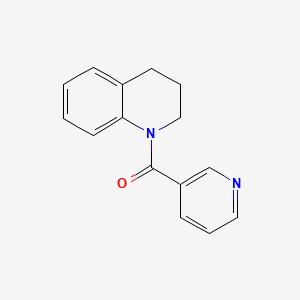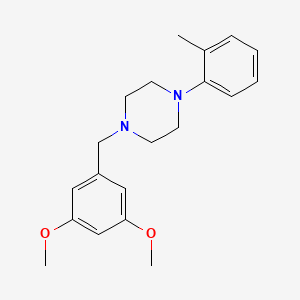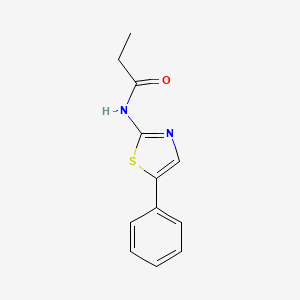
2-morpholin-4-yl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, utilizing starting materials with morpholine and pyrimidine structures to introduce various functional groups and achieve the desired molecular architecture. For instance, the synthesis of heterocyclic systems containing pyrimido and thieno fragments demonstrates the complexity and creativity involved in constructing such molecules, highlighting the use of cyclization, condensation, and rearrangement reactions (Sirakanyan et al., 2018).
Molecular Structure Analysis
The structural elucidation of these compounds is typically achieved through spectroscopic methods such as NMR, MS, and sometimes X-ray crystallography. These techniques provide insights into the molecular geometry, electronic structure, and the nature of substituents affecting the compound's overall properties. For example, the study of pyrimidine linked with morpholinophenyl derivatives offers insights into the molecular framework and substituent effects on the compound's behavior (Gorle et al., 2016).
Chemical Reactions and Properties
The reactivity of such compounds can involve nucleophilic substitutions, electrophilic additions, or cycloadditions, depending on the functional groups present. The ability to undergo Dimroth rearrangement, as mentioned in the synthesis of new heterocyclic systems, highlights the chemical versatility of these molecules (Sirakanyan et al., 2018).
Propiedades
IUPAC Name |
2-morpholin-4-yl-4-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c20-17-12-18(23-19(22-17)24-6-9-25-10-7-24)21-13-14-5-8-26-16-4-2-1-3-15(16)11-14/h1-4,12,14H,5-11,13H2,(H3,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMPTFLOJZDRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1CNC3=NC(=NC(=C3)N)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-morpholin-4-yl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrimidine-4,6-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-N-(2-fluorophenyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5648748.png)

![2-(4-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5648763.png)
![2-{[(2-fluorophenoxy)acetyl]amino}benzamide](/img/structure/B5648768.png)
![N'-[(3S*,4R*)-4-isopropyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5648781.png)




![1-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5648836.png)
![2-tert-butyl-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5648840.png)
![(1S*,5R*)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-6-(3-pyridin-2-ylpropanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5648848.png)

![N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5648860.png)